REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[CH2:10][C:11]([OH:13])=[O:12].[CH3:14]O>Cl>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12]
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Name
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|
Quantity
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173 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC(=C1)C)C)CC(=O)O
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Name
|
|
Quantity
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131 mL
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Type
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solvent
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Smiles
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Cl
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Name
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|
Quantity
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1.1 L
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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the aqueous phase extracted twice with diethyl ether
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Type
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EXTRACTION
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Details
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The combined organic phases are extracted twice with a saturated aqueous sodium hydrogen carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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DISTILLATION
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Details
|
the solvent is distilled off under reduced pressure
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Type
|
DISTILLATION
|
Details
|
The residue is fractionally distilled
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Type
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CUSTOM
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Details
|
140° C.
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Name
|
|
Type
|
|
Smiles
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CC1=C(C(=CC(=C1)C)C)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |